molecular formula C18H18N2O4S2 B2545449 3-(benzenesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide CAS No. 868675-79-0

3-(benzenesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide

Cat. No. B2545449
CAS RN: 868675-79-0
M. Wt: 390.47
InChI Key: NTTHSYDRNIIPDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves the reaction of benzenesulfonyl chloride with an appropriate amine. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involves the formation of a sulfonamide bond between the benzenesulfonyl group and the amine on the thiazole ring . Similarly, the synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides for antidiabetic activity involves the coupling of benzenesulfonamide with a benzothiazole derivative . These methods could be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized by spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography. For instance, the crystal structure of a related compound, N-(3-Methoxybenzoyl)benzenesulfonamide, was determined by X-ray diffraction, revealing the dihedral angles between the benzene rings and the presence of hydrogen bonds . The molecular structure of the compound would likely exhibit similar features, such as planarity or non-planarity between the rings, and potential hydrogen bonding sites.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions. For example, Lewis acid-promoted reactions of benzenesulfonamide derivatives can lead to complex products with multiple asymmetric centers . The compound may also undergo reactions typical of sulfonamides, such as nucleophilic substitution or condensation with aldehydes or ketones.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the benzene rings. Compounds with electron-donating groups, like methoxy, may exhibit different solubility patterns compared to those with electron-withdrawing groups . The presence of the ethoxy group on the benzothiazole ring of the compound would affect its physical properties and potentially its bioactivity profile.

Relevant Case Studies

Several of the papers provided discuss the bioactivity of benzenesulfonamide derivatives. For instance, compounds with a benzenesulfonamide moiety have been evaluated for their antidiabetic activity , antitumor activity , and as inhibitors of enzymes like carbonic anhydrase . These studies provide a context for the potential applications of the compound , suggesting that it could be investigated for similar biological activities.

Scientific Research Applications

Photodynamic Therapy

The synthesis and characterization of new benzenesulfonamide derivatives substituted with Schiff base groups have been explored for their potential in photodynamic therapy. These compounds, including variations substituted with zinc(II) phthalocyanine, demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them very useful as Type II photosensitizers for cancer treatment in photodynamic therapy. Their remarkable photophysical and photochemical properties suggest a significant potential for these compounds in medical applications, particularly in treating cancer through photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activity

Novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives have been synthesized and evaluated for their in vitro antitumor activity. These compounds have shown remarkable activity and selectivity toward specific cancer cell lines, including non-small cell lung cancer and melanoma, indicating their potential as effective antitumor agents. The research highlights the importance of the benzothiazol moiety in enhancing the antitumor efficacy of these sulfonamide derivatives (Sławiński & Brzozowski, 2006).

Antidiabetic Activity

Research into N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives has shown significant in vivo antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model. These compounds have exhibited a notable reduction in plasma glucose levels, suggesting their potential as antidiabetic agents. The study provides insights into the mechanism of action of these compounds, highlighting their inhibition of the 11beta-hydroxysteroid dehydrogenase type 1 enzyme, which plays a critical role in glucose metabolism (Moreno-Díaz et al., 2008).

Environmental Occurrence and Analysis

Benzenesulfonamide derivatives, along with benzotriazoles and benzothiazoles, are recognized as emerging organic pollutants due to their widespread use and persistence in the environment. Studies have focused on developing analytical methods for their detection in water and soil, assessing their occurrence, and understanding their behavior during sewage treatment. These compounds have been classified as ubiquitous water contaminants, underlining the need for monitoring their environmental presence and assessing potential risks associated with their persistence (Herrero et al., 2014).

Endothelin Antagonism for Cerebral Vasospasm Prevention

Studies on biphenylsulfonamide derivatives have identified them as novel endothelin-A (ETA) selective antagonists with potential therapeutic applications in preventing subarachnoid hemorrhage-induced cerebral vasospasm. By inhibiting the pressor effect caused by endothelin-1, these compounds have shown promise in reducing the constriction of blood vessels, indicating their potential in treating conditions related to endothelin-induced vasospasm (Murugesan et al., 1998).

properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-2-24-14-9-6-10-15-17(14)20-18(25-15)19-16(21)11-12-26(22,23)13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTHSYDRNIIPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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